molecular formula C16H13F3N2OS B2638880 N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide CAS No. 1355889-74-5

N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide

Cat. No.: B2638880
CAS No.: 1355889-74-5
M. Wt: 338.35
InChI Key: UJZVXEFKLUFGCL-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide is a synthetic organic compound with the molecular formula C16H13F3N2OS This compound is characterized by the presence of a cyano group, a thiophene ring, and a trifluoromethyl group attached to a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of cyano derivatives or halogenated compounds.

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(thiophen-2-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
  • N-[cyano(furan-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
  • N-[cyano(pyridin-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)13(11-4-2-1-3-5-11)8-15(22)21-14(9-20)12-6-7-23-10-12/h1-7,10,13-14H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZVXEFKLUFGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC(C#N)C2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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